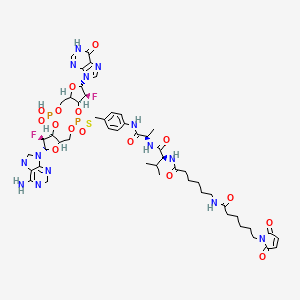
CL845-PAB-Ala-Val-C5-MC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CL845-PAB-Ala-Val-C5-MC is a conjugatable ligand for the stimulator of interferon genes (STING) pathway. This compound is synthesized from the proprietary cyclic dinucleotide CL845 and is designed for bioconjugation. It is primarily used in scientific research for its ability to bind to STING, a protein that plays a crucial role in the immune response to cytosolic DNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CL845-PAB-Ala-Val-C5-MC involves the conjugation of the cyclic dinucleotide CL845 with a para-aminobenzoic acid (PAB) linker, followed by the addition of alanine (Ala) and valine (Val) residues, and finally the attachment of a maleimide group (C5-MC). The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. The compound is then subjected to rigorous quality control measures to ensure its suitability for research applications.
Analyse Des Réactions Chimiques
Types of Reactions: CL845-PAB-Ala-Val-C5-MC primarily undergoes bioconjugation reactions. These reactions involve the formation of covalent bonds between the compound and other biomolecules, such as proteins or peptides.
Common Reagents and Conditions: Common reagents used in the bioconjugation reactions of this compound include reducing agents like dithiothreitol (DTT) and catalysts like N-hydroxysuccinimide (NHS). The reactions are typically carried out in aqueous buffers at physiological pH and temperature.
Major Products: The major products formed from the bioconjugation reactions of this compound are conjugates of the compound with various biomolecules. These conjugates retain the ability to bind to STING and activate the immune response.
Applications De Recherche Scientifique
CL845-PAB-Ala-Val-C5-MC has a wide range of applications in scientific research, particularly in the fields of immunology and oncology. It is used to study the STING pathway and its role in the immune response to cytosolic DNA. The compound is also used in the development of immunotherapeutic agents, such as antibody-drug conjugates (ADCs) and antigen-adjuvant conjugates (AACs). These conjugates are designed to enhance the immune response to cancer cells and infectious agents.
Mécanisme D'action
The mechanism of action of CL845-PAB-Ala-Val-C5-MC involves its binding to the STING protein. Upon binding, the compound activates the STING pathway, leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines. This activation triggers an immune response that helps to eliminate cancer cells and infectious agents. The PAB linker ensures the accessibility of the compound to the protease cathepsin B, which cleaves the linker and releases the active STING ligand.
Comparaison Avec Des Composés Similaires
CL845-PAB-Ala-Val-C5-MC is unique in its ability to conjugate with various biomolecules and activate the STING pathway. Similar compounds include other STING agonists, such as CL656 and STG-982. These compounds also target the STING pathway but differ in their chemical structure and conjugation capabilities. This compound stands out due to its proprietary cyclic dinucleotide structure and its ability to form stable bioconjugates with a wide range of biomolecules.
List of Similar Compounds:- CL656
- STG-982
- STG-968
Propriétés
Formule moléculaire |
C51H64F2N14O16P2S |
|---|---|
Poids moléculaire |
1261.1 g/mol |
Nom IUPAC |
N-[(2S)-1-[[(2R)-1-[4-[[(1S,6S,8S,9S,10S,15S,17S,18S)-8-(6-aminopurin-9-yl)-9,18-difluoro-12-hydroxy-3,12-dioxo-17-(6-oxo-1H-purin-9-yl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-3-yl]sulfanylmethyl]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanamide |
InChI |
InChI=1S/C51H64F2N14O16P2S/c1-27(2)39(64-34(69)11-6-4-8-18-55-33(68)10-7-5-9-19-65-35(70)16-17-36(65)71)49(74)62-28(3)47(72)63-30-14-12-29(13-15-30)22-86-85(77)79-21-32-42(37(52)50(81-32)66-25-60-40-44(54)56-23-57-45(40)66)82-84(75,76)78-20-31-43(83-85)38(53)51(80-31)67-26-61-41-46(67)58-24-59-48(41)73/h12-17,23-28,31-32,37-39,42-43,50-51H,4-11,18-22H2,1-3H3,(H,55,68)(H,62,74)(H,63,72)(H,64,69)(H,75,76)(H2,54,56,57)(H,58,59,73)/t28-,31+,32+,37+,38+,39+,42+,43+,50+,51+,85?/m1/s1 |
Clé InChI |
NOYLKEKRSPLWJH-YZCPQBKDSA-N |
SMILES isomérique |
C[C@H](C(=O)NC1=CC=C(C=C1)CSP2(=O)OC[C@H]3[C@@H]([C@@H]([C@H](O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OC[C@H]6[C@H](O2)[C@@H]([C@H](O6)N7C=NC8=C7N=CNC8=O)F)O)NC(=O)[C@H](C(C)C)NC(=O)CCCCCNC(=O)CCCCCN9C(=O)C=CC9=O |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CSP2(=O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OCC6C(O2)C(C(O6)N7C=NC8=C7N=CNC8=O)F)O)NC(=O)CCCCCNC(=O)CCCCCN9C(=O)C=CC9=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















